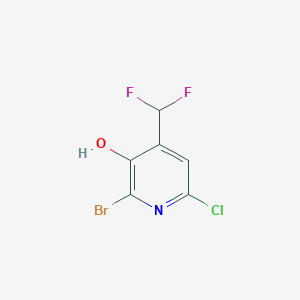
Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 3, a methyl group at position 1, and a carboxylate ester at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol to produce the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 3-(2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylate
Comparison: Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and affect its binding affinity to enzymes and receptors compared to its bromine, fluorine, or methyl-substituted analogs.
Propriétés
Formule moléculaire |
C12H11ClN2O2 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
methyl 5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-11(12(16)17-2)7-10(14-15)8-5-3-4-6-9(8)13/h3-7H,1-2H3 |
Clé InChI |
PFPWIQXIGNYPAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)

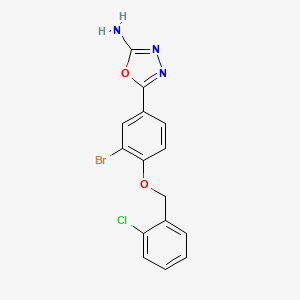

![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
![7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11785583.png)
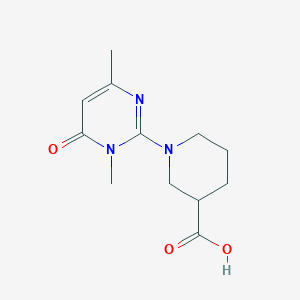
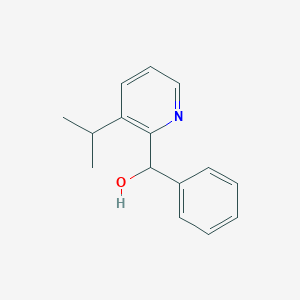

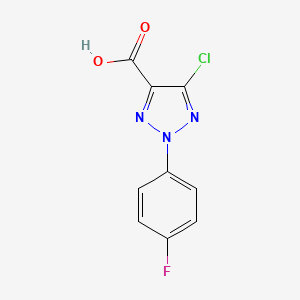
![3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11785626.png)

![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11785635.png)
